molecular formula C24H19N4NaO4S B081032 Sodium 3-[[4-[(4-ethoxyphenyl)azo]-1-naphthyl]azo]benzenesulphonate CAS No. 12269-96-4

Sodium 3-[[4-[(4-ethoxyphenyl)azo]-1-naphthyl]azo]benzenesulphonate

Cat. No. B081032
CAS RN: 12269-96-4
M. Wt: 482.5 g/mol
InChI Key: FTYDFSDLKHVWLD-UHFFFAOYSA-M
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Patent
US04411665

Procedure details

Proceeding in a manner analogous to Example 5 but replacing for the ground dyeing the 12 parts of dyestuff C.I. Acid Green 106 by a mixture of 2.2 parts of dyestuff C.I. Acid Brown 298, 0.7 parts of dyestuff C.I. Acid Green 106 and 8.24 parts of dyestuff C.I. Acid Blue 80 (K'pH6 -value=9), and for the local printing the mixture of C.I. Acid Yellow 151, C.I. Acid Yellow 127 and C.I. Acid Orange 127 by a mixture of 2 parts of dyestuff C.I. Acid Orange 156 (K'pH6 -value=2.5) and 0.4 parts of dyestuff C.I. Acid Blue 40 (K'pH6 -value=2), similar good results are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC1C=CC(NC2C=CC(N[C:16]3[CH:21]=[CH:20][C:19](C)=[CH:18][C:17]=3[S:23]([O-:26])(=[O:25])=[O:24])=C3C(C4C(C(=O)C=23)=CC=CC=4)=O)=C([S:37]([O-:40])(=[O:39])=[O:38])C=1.[Na+:41].[Na+].C1C=C2[C:49](C3C(C(=O)C2=CC=1)=C(O)C(O)=C(O)C=3)=[O:50].C[C:63]1[C:68]([NH:69][C:70]2[CH:75]=[CH:74][C:73]([NH:76]C3C(C)=CC(C)=C(S([O-])(=O)=O)C=3C)=[C:72]3[C:90]([C:92]4[C:97]([C:98](=[O:99])[C:71]=23)=[CH:96][CH:95]=[CH:94][CH:93]=4)=[O:91])=[C:67](C)[C:66](S([O-])(=O)=O)=[C:65](C)[CH:64]=1.[Na+].[Na+].CC1C=CC=C(Cl)C=1[N:116]1N=C(C)[CH:119](N=NC2C=C(NC(C3C=CC4N=C(Cl)NN([O-])C=4C=3)=O)C=CC=2S(O)(=O)=O)[C:117]1=[O:118].[Na+].C[CH2:152][O:153][C:154]1[CH:159]=[CH:158][C:157]([N:160]=[N:161][C:162]2[C:171]3[C:166](=[CH:167]C=CC=3)[C:165]([N:172]=[N:173]C3C=CC=C(S([O-])(=O)=O)C=3)=[CH:164][CH:163]=2)=[CH:156][CH:155]=1.[Na+]>CC(/C(/C([O-])=NC1C=CC=CC=1)=N/NC1C=C(S(N)(=O)=O)C=CC=1[O-])=O.CC(/C(/C([O-])=NC1C=CC=CC=1)=N/NC1C=C(S(N)(=O)=O)C=CC=1[O-])=O.[Co+2]>[CH3:167][C:166]1[C:165]([N:172]=[N:173][C:20]2[CH:21]=[CH:16][C:17]([S:23]([O-:26])(=[O:24])=[O:25])=[CH:18][CH:19]=2)=[CH:164][C:163]([O:50][CH3:49])=[C:162]([N:161]=[N:160][C:157]2[CH:158]=[CH:159][C:154]([O:153][CH3:152])=[CH:155][CH:156]=2)[CH:171]=1.[Na+:41].[CH3:119][C:117]([NH:116][C:65]1[CH:66]=[CH:67][C:68]([NH:69][C:70]2[C:71]3[C:98]([C:97]4[C:92]([C:90](=[O:91])[C:72]=3[C:73]([NH2:76])=[C:74]([S:37]([OH:40])(=[O:38])=[O:39])[CH:75]=2)=[CH:93][CH:94]=[CH:95][CH:96]=4)=[O:99])=[CH:63][CH:64]=1)=[O:118] |f:0.1.2,4.5.6,7.8,9.10,11.12.13,14.15|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)C)S(=O)(=O)[O-])C(=O)C5=CC=CC=C5C3=O)S(=O)(=O)[O-].[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)C)S(=O)(=O)[O-])C(=O)C5=CC=CC=C5C3=O)S(=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=C(C(=C1NC2=C3C(=C(C=C2)NC4=C(C(=C(C=C4C)C)S(=O)(=O)[O-])C)C(=O)C5=CC=CC=C5C3=O)C)S(=O)(=O)[O-])C.[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CC(=O)/C(=N/NC1=C(C=CC(=C1)S(=O)(=O)N)[O-])/C(=NC2=CC=CC=C2)[O-].CC(=O)/C(=N/NC1=C(C=CC(=C1)S(=O)(=O)N)[O-])/C(=NC2=CC=CC=C2)[O-].[Co+2]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=CC=C1)Cl)N2C(=O)C(C(=N2)C)N=NC3=C(C=CC(=C3)NC(=O)C4=CC5=C(C=C4)N=C(NN5[O-])Cl)S(=O)(=O)O.[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N=NC4=CC(=CC=C4)S(=O)(=O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])OC)N=NC3=CC=C(C=C3)OC.[Na+]
Name
Type
product
Smiles
CC(=O)NC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.